1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Activities
Research into heterocyclic compounds containing a sulfonamido moiety has shown significant promise in developing new antibacterial agents. For instance, novel heterocyclic compounds synthesized to explore their antibacterial potential found several compounds exhibiting high antibacterial activities, indicating the potential of sulfonamide derivatives in this field (Azab, Youssef, & El-Bordany, 2013). Furthermore, the synthesis and evaluation of novel pyrazole and thienopyrimidine derivatives have demonstrated remarkable antitumor activity against human breast cancer cells, suggesting the utility of sulfonamide derivatives in developing new cancer therapeutics (Aly, 2009).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been studied for their inhibition potency against human carbonic anhydrases (CAs) and acetylcholinesterase (AChE) enzymes, with implications for treating conditions such as glaucoma and Alzheimer's disease. Notably, certain sulfonamide derivatives demonstrated significant inhibition of both CA isoenzymes and AChE enzyme with low cytotoxicity, offering a pathway for the development of novel therapeutic agents (Ozmen Ozgun et al., 2019).
Heterocyclic Sulfonamide Synthesis
The exploration of synthetic routes for creating functionalized sulfonamides and 1,3-oxazine-2,4-dione derivatives has unveiled effective methods for producing these compounds, which are valuable in various biochemical applications. This research highlights the adaptability and utility of sulfonamide derivatives in synthesizing a wide range of biologically active compounds (Alizadeh, Zohreh, & Zhu, 2008).
Antimicrobial and Antioxidant Properties
The synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides yielded compounds with significant antimicrobial and antioxidant activities. This research underscores the potential of sulfonamide derivatives in creating new antimicrobial agents with additional health benefits, such as antioxidant properties, which are crucial in combating oxidative stress (Badgujar, More, & Meshram, 2018).
Properties
IUPAC Name |
1,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-10-18-14(9-20(10)2)24(22,23)17-7-11-6-12(19-21(11)3)13-8-15-4-5-16-13/h4-6,8-9,17H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPZLCDRIAPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.